1-Methylcyclopropanecarbohydrazide 1-Methylcyclopropanecarbohydrazide
Brand Name: Vulcanchem
CAS No.: 72790-89-7
VCID: VC3738116
InChI: InChI=1S/C5H10N2O/c1-5(2-3-5)4(8)7-6/h2-3,6H2,1H3,(H,7,8)
SMILES: CC1(CC1)C(=O)NN
Molecular Formula: C5H10N2O
Molecular Weight: 114.15 g/mol

1-Methylcyclopropanecarbohydrazide

CAS No.: 72790-89-7

Cat. No.: VC3738116

Molecular Formula: C5H10N2O

Molecular Weight: 114.15 g/mol

* For research use only. Not for human or veterinary use.

1-Methylcyclopropanecarbohydrazide - 72790-89-7

Specification

CAS No. 72790-89-7
Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
IUPAC Name 1-methylcyclopropane-1-carbohydrazide
Standard InChI InChI=1S/C5H10N2O/c1-5(2-3-5)4(8)7-6/h2-3,6H2,1H3,(H,7,8)
Standard InChI Key RJDIBXFCPXYMQK-UHFFFAOYSA-N
SMILES CC1(CC1)C(=O)NN
Canonical SMILES CC1(CC1)C(=O)NN

Introduction

Chemical Properties and Structure

Molecular Structure and Identification Data

1-Methylcyclopropanecarbohydrazide features a cyclopropane ring with a methyl group and carbohydrazide functionality both attached to the same carbon atom (the 1-position) . This structural arrangement creates a molecule with distinct reactivity patterns derived from both the strained ring system and the nucleophilic hydrazide group. The standard chemical identifiers and nomenclature associated with this compound are presented in Table 1, providing comprehensive identification information used in chemical databases, regulatory contexts, and scientific literature.

Identifier TypeValue
CAS No.72790-89-7
IUPAC Name1-methylcyclopropane-1-carbohydrazide
Molecular FormulaC₅H₁₀N₂O
Molecular Weight114.15 g/mol
Standard InChIInChI=1S/C5H10N2O/c1-5(2-3-5)4(8)7-6/h2-3,6H2,1H3,(H,7,8)
Standard InChIKeyRJDIBXFCPXYMQK-UHFFFAOYSA-N
SMILESCC1(CC1)C(=O)NN
European Community (EC) Number827-141-8
PubChem Compound ID10749157

These identifiers uniquely define the compound's identity and structure, facilitating its accurate representation in chemical communications and databases. The molecular structure incorporates a three-membered carbocyclic ring (cyclopropane), which contributes significant ring strain and consequent reactivity to the molecule .

Synthesis and Preparation

Reaction Mechanisms

The formation of 1-Methylcyclopropanecarbohydrazide from its ester precursor occurs through a nucleophilic acyl substitution mechanism, a fundamental transformation in organic chemistry. This mechanism can be outlined in several distinct steps. First, the nucleophilic nitrogen atom of hydrazine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate where the carbonyl carbon transitions from sp² to sp³ hybridization. This intermediate then undergoes elimination of the alcohol group (ethanol in the case of an ethyl ester) to form the carbohydrazide product. A subsequent proton transfer step may occur to establish the final product structure. The reaction is typically exothermic and can be controlled by careful temperature management to prevent side reactions and ensure high yields. This mechanism is consistent with the general pathways observed in the conversion of esters to hydrazides and carbohydrazides, and it represents a well-established reaction in organic synthesis.

Precautionary StatementDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P270Do not eat, drink, or smoke when using this product
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P301+P316IF SWALLOWED: Get emergency medical help immediately
P302+P352IF ON SKIN: Wash with plenty of water
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
P403+P233Store in a well-ventilated place. Keep container tightly closed

In addition to these specific precautions, general laboratory safety practices should be observed when working with 1-Methylcyclopropanecarbohydrazide. These include working in a properly functioning fume hood to prevent inhalation exposure, using appropriate personal protective equipment (PPE) such as gloves, lab coat, and safety goggles, and following institutional safety protocols for handling hazardous chemicals . Proper storage conditions, including temperature control and segregation from incompatible materials, should also be maintained to ensure the stability of the compound and to prevent accidental reactions. The implementation of these safety measures is essential for protecting researchers and laboratory personnel from the potential hazards associated with this compound.

Applications and Related Research

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